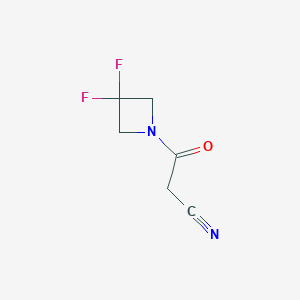
2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid” has been reported in the literature . These methods often involve complex chemical reactions and require specialized knowledge and equipment. The exact synthesis process for “this compound” would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost.Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on its molecular structure. Based on the name of the compound, it contains a piperidine ring and a fluoroethyl group, which could potentially participate in various chemical reactions .Applications De Recherche Scientifique
Neuroleptic Agent Development
Compounds with structures related to the one have been investigated for their potential as neuroleptic agents. For example, derivatives of piperidine have been synthesized for use in metabolic studies, suggesting a role in developing treatments for neurological disorders or as markers in neuroimaging studies (Nakatsuka, Kawahara, & Yoshitake, 1981).
Corrosion Inhibition
Research on piperidine derivatives, including those with fluoroethyl groups, has explored their effectiveness as corrosion inhibitors. These compounds can adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Kaya et al., 2016).
Selective Receptor Ligands
Fluorinated piperidine derivatives have been studied for their selectivity and efficacy as receptor ligands, particularly in the central nervous system. Such compounds could potentially lead to the development of novel treatments for CNS disorders or serve as molecular probes for neuroimaging techniques to study receptor distribution and function (Maestrup et al., 2011).
Pharmacokinetic Improvement
The introduction of fluoroethyl and related groups into piperidine-based ligands has been shown to significantly impact their pharmacokinetic properties, such as oral absorption and bioavailability. These modifications can lead to the development of more effective pharmaceutical agents by optimizing their distribution, metabolism, and excretion profiles (van Niel et al., 1999).
Propriétés
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-8(10(13)14)12-6-3-9(2-5-11)4-7-12/h8-9H,2-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJFGDBGOHVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)

![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)








